molecular formula C8H8BrFMgO B12638630 magnesium;1-ethoxy-2-fluorobenzene-5-ide;bromide

magnesium;1-ethoxy-2-fluorobenzene-5-ide;bromide

Katalognummer: B12638630
Molekulargewicht: 243.36 g/mol
InChI-Schlüssel: GFBMZPGXLSHTJY-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Magnesium;1-ethoxy-2-fluorobenzene-5-ide;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The presence of both ethoxy and fluorine substituents on the benzene ring makes this compound particularly interesting for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;1-ethoxy-2-fluorobenzene-5-ide;bromide typically involves the reaction of 1-ethoxy-2-fluorobenzene with magnesium in the presence of a bromine source. The reaction is usually carried out in an anhydrous ether solvent to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:

1-ethoxy-2-fluorobenzene+Mg+Br2This compound\text{1-ethoxy-2-fluorobenzene} + \text{Mg} + \text{Br}_2 \rightarrow \text{this compound} 1-ethoxy-2-fluorobenzene+Mg+Br2​→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Magnesium;1-ethoxy-2-fluorobenzene-5-ide;bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can participate in halogen exchange reactions.

    Coupling Reactions: Used in Suzuki-Miyaura and other cross-coupling reactions.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones in an anhydrous ether solvent.

    Substitution Reactions: Often carried out with halogenated solvents.

    Coupling Reactions: Utilizes palladium or nickel catalysts under inert atmosphere conditions.

Major Products

    Alcohols: Formed from nucleophilic addition to carbonyl compounds.

    Substituted Benzenes: Resulting from halogen exchange reactions.

    Biaryl Compounds: Produced in coupling reactions.

Wissenschaftliche Forschungsanwendungen

Magnesium;1-ethoxy-2-fluorobenzene-5-ide;bromide has several applications in scientific research:

    Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules.

    Pharmaceuticals: Plays a role in the synthesis of drug intermediates.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Catalysis: Acts as a catalyst in various organic reactions.

Wirkmechanismus

The mechanism of action of magnesium;1-ethoxy-2-fluorobenzene-5-ide;bromide involves the formation of a highly reactive organomagnesium species. This species can readily attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The presence of the ethoxy and fluorine groups can influence the reactivity and selectivity of the compound in various reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Magnesium;1-ethoxy-2-methoxybenzene-5-ide;bromide
  • Magnesium;1-ethoxy-2-chlorobenzene-5-ide;bromide

Uniqueness

Magnesium;1-ethoxy-2-fluorobenzene-5-ide;bromide is unique due to the presence of the fluorine atom, which can significantly alter the electronic properties of the benzene ring. This can lead to different reactivity patterns compared to its analogs with other substituents.

Eigenschaften

Molekularformel

C8H8BrFMgO

Molekulargewicht

243.36 g/mol

IUPAC-Name

magnesium;1-ethoxy-2-fluorobenzene-5-ide;bromide

InChI

InChI=1S/C8H8FO.BrH.Mg/c1-2-10-8-6-4-3-5-7(8)9;;/h3,5-6H,2H2,1H3;1H;/q-1;;+2/p-1

InChI-Schlüssel

GFBMZPGXLSHTJY-UHFFFAOYSA-M

Kanonische SMILES

CCOC1=C(C=C[C-]=C1)F.[Mg+2].[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.